molecular formula C9H10O3 B030033 Ethyl-d5 Paraben CAS No. 126070-21-1

Ethyl-d5 Paraben

Cat. No. B030033
M. Wt: 171.2 g/mol
InChI Key: NUVBSKCKDOMJSU-ZBJDZAJPSA-N
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Description

Ethyl-d5 Paraben is a stable isotope labelled compound with the molecular formula C9H5D5O3 and a molecular weight of 171.20 . It is used in research tools, health and personal care reference materials, and antimicrobials .


Synthesis Analysis

Parabens, including Ethyl-d5 Paraben, are synthesized through an acid-base reaction or esterification process, using p-hydroxybenzoic acid and an alcohol in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite .


Molecular Structure Analysis

The molecular structure of Ethyl-d5 Paraben is represented by the formula C9H5D5O3 . Further structural analysis would require more specific information or advanced analytical techniques.

Scientific Research Applications

Environmental Presence and Impact

  • Parabens in Environment : Parabens like ethyl paraben are detected in various environmental samples, including sediment, sewage sludge, and water bodies. Their presence in the environment raises concerns about their potential impact on ecosystems and human health (Liao et al., 2013).
  • Behavior in Aquatic Environments : Ethyl paraben, among other parabens, is found in surface water and sediments, indicating continuous introduction into the environment. This raises questions about their biodegradability and potential as emerging contaminants (Haman et al., 2015).

Analytical Detection and Extraction Techniques

  • Microextraction Techniques : Advanced methods like dispersive liquid-liquid microextraction are developed for efficient extraction and detection of parabens, including ethyl paraben, in various samples (Farajzadeh et al., 2010).
  • Innovative Detection Methods : Microfluidic-based liquid phase microextraction techniques have been designed for the determination of ethyl paraben in water samples, improving the efficiency and reducing the costs of analytical procedures (Ramos-Payán et al., 2017).

Human and Ecological Health Impacts

  • Exposure and Health Risks : Studies have highlighted the widespread exposure of humans to parabens, including ethyl paraben, in pharmaceuticals and their potential health implications (Ma et al., 2016).
  • Toxicity Assessment : Research on the toxicity of parabens, such as ethyl paraben, in model organisms like Caenorhabditis elegans has raised concerns about their endocrine disruption, oxidative stress, and overall toxicity (Nagar et al., 2019).

Therapeutic and Chemical Modifications

  • Anticancer Activity of Derivatives : Novel hydrazide-hydrazones derived from ethyl paraben have shown potential as anticancer agents, indicating the scope for therapeutic applications of modified paraben compounds (Han et al., 2020).

properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBSKCKDOMJSU-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628652
Record name (~2~H_5_)Ethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-d5 Paraben

CAS RN

126070-21-1
Record name Benzoic acid, 4-hydroxy-, ethyl-d5 ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126070-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_5_)Ethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chlorhexidine Diacetate, Digluconate or Dihydrochloride
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Synthesis routes and methods II

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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